molecular formula C7H14ClN B2645476 2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride CAS No. 2413903-67-8

2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride

Cat. No.: B2645476
CAS No.: 2413903-67-8
M. Wt: 147.65
InChI Key: GKALFHIRGUXFCE-UHFFFAOYSA-N
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Description

2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure consists of a bicyclo[2.2.0]hexane core with a methanamine group, and it is typically encountered as its hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride can be achieved through several synthetic routes. One common method involves the [2 + 2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure. This reaction typically requires a photocatalyst and UV irradiation to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the photochemical cycloaddition process. This can be achieved using continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bicyclic structure or the methanamine group.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted amines.

Scientific Research Applications

2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexanylmethanamine;hydrochloride: Another bicyclic compound with a similar structure but different ring size.

    Bicyclo[3.1.1]heptanylmethanamine;hydrochloride: A compound with a larger bicyclic core.

Uniqueness

2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular configurations .

Properties

IUPAC Name

2-bicyclo[2.2.0]hexanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-4-6-3-5-1-2-7(5)6;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRLKCHWDINANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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